

Phase equilibria in the aluminum-boron system

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aluminum boride*
Cat. No.: *B083806*

[Get Quote](#)

An In-depth Technical Guide to Phase Equilibria in the Aluminum-Boron System

Introduction

The aluminum-boron (Al-B) binary system is of significant technological interest due to the formation of hard, lightweight, and high-temperature resistant intermetallic compounds, primarily aluminum diboride (AlB_2) and aluminum dodecaboride (AlB_{12}). These borides are utilized as grain refiners in aluminum alloys, components in metal matrix composites, and for applications requiring high hardness and wear resistance.^{[1][2]} A thorough understanding of the phase equilibria, including the stable phases, their crystal structures, and the invariant reactions that occur, is critical for the design, processing, and application of Al-B based materials. This guide provides a comprehensive overview of the Al-B system, summarizing key quantitative data, experimental methodologies, and the fundamental relationships between phases.

Crystalline Phases and Structures

The Al-B system is characterized by the terminal solid solutions, (Al) and (B), and two primary stable intermetallic compounds: AlB_2 and AlB_{12} .^[1] Other phases such as AlB_4 and AlB_{10} have been reported but are generally not considered stable in the equilibrium diagram.^{[3][4][5]} A metastable aluminum-rich phase, $Al_{1.28}B$, has also been synthesized under non-equilibrium conditions.^[6]

The crystallographic data for the established equilibrium solid phases are summarized in Table 1.

Table 1: Crystallographic Data for Solid Phases in the Al-B System

Phase	Pearson Symbol	Space Group	Prototype	Lattice Parameters (nm)	Crystal System	Citations
(Al)	cF4	Fm-3m	Cu	$a = 0.4049$ Face-Centered Cubic		[7]
AlB ₂	hP3	P6/mmm	AlB ₂	$a = 0.3009$, $c = 0.3262$	Hexagonal	[8][9]
α -AlB ₁₂	tP~50	P4 ₁ 2 ₁ 2 / P4 ₃ 2 ₁ 2	α -AlB ₁₂	$a = 1.016$, $c = 1.427$	Tetragonal	[10]
γ -AlB ₁₂	oP~100	P2 ₁ 2 ₁ 2 ₁	γ -AlB ₁₂	$a = 1.657$, $b = 1.751$, $c = 1.014$	Orthorhombic	[10]
(β -B)	hR105	R-3m	β -B	$a = 1.0925$, $c = 2.381$	Rhombohedral	[5]

Aluminum Diboride (AlB₂): This compound possesses a distinct layered structure where hexagonal layers of boron atoms, similar to graphite, are situated between layers of aluminum atoms.[3][11] This structure is a common prototype for many other diborides.[9]

Aluminum Dodecaboride (AlB₁₂): This boron-rich compound is known for its extreme hardness and complex crystal structure.[2] It exists in at least two allotropic forms, α -AlB₁₂ and γ -AlB₁₂, both characterized by a rigid, three-dimensional framework of B₁₂ icosahedra and other boron polyhedra.[2][10]

Phase Diagram and Invariant Reactions

The Al-B phase diagram describes the equilibrium state of the alloy system at different temperatures and compositions. It is dominated by the high melting points of the boride phases and the significant difference in melting temperatures between aluminum (660.45 °C) and boron (~2076 °C).[12] The solubility of boron in solid aluminum is exceptionally low, reported to be around 0.055 wt.% (0.02 at.%).[12][13]

The key invariant reactions, which define the phase transformations occurring at constant temperature, are detailed in Table 2.

Table 2: Invariant Reactions in the Al-B System

Reaction	Type	Temperature e (°C)	Compositio n (at.% B)	Reaction Formula	Citations
Eutectic	Eutectic	659.7	0.04	$L \leftrightarrow (Al) + AlB_2$	[5]
Peritectic	Peritectic	~975	~68	$L + AlB_{12} \leftrightarrow AlB_2$	[5]

The Al-rich side of the diagram features a eutectic reaction very close to the melting point of pure aluminum. The liquidus temperature rises sharply with the addition of boron.[12] The AlB_{12} phase forms via a peritectic reaction between the liquid and the AlB_{12} phase at approximately 975 °C.[5] AlB_{12} melts congruently at a very high temperature, around 2070 °C.[2]

[Click to download full resolution via product page](#)

Caption: Schematic of the Aluminum-Boron (Al-B) phase diagram.

Thermodynamic Properties

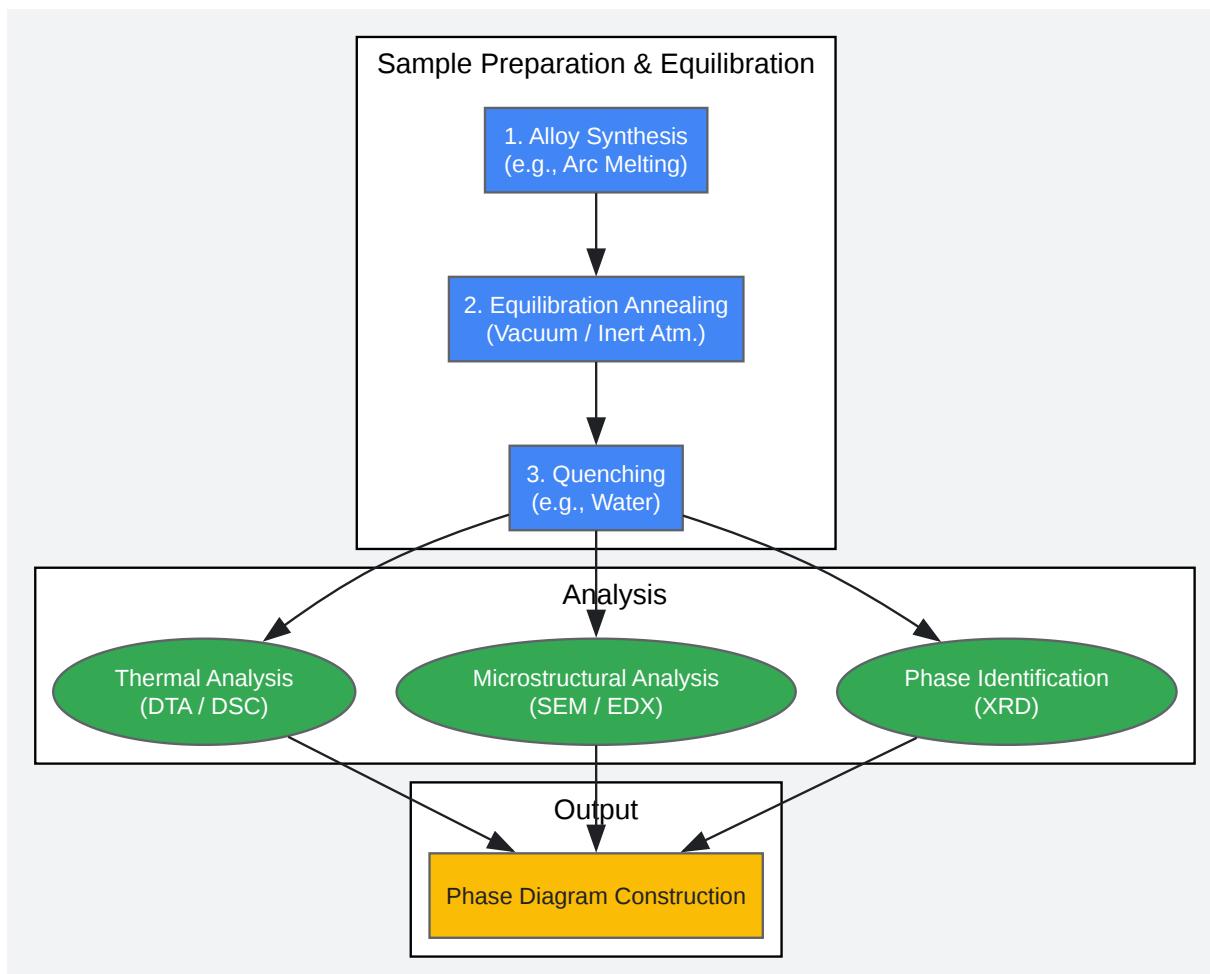
The thermodynamic properties of the Al-B system have been investigated to support phase diagram calculations (CALPHAD) and to understand the stability of the intermetallic compounds. The standard enthalpy of formation (ΔfH^\ominus_{298}) for AlB_2 is approximately -151 kJ/mol, indicating its strong thermodynamic stability.^[9] Thermodynamic data, including Gibbs energy, enthalpy, and entropy of formation, are crucial for modeling phase equilibria and predicting material behavior during processing.

Table 3: Thermodynamic Data for AlB₂ at 298.15 K

Property	Value	Units	Citation
Std. Enthalpy of Formation ($\Delta_f H^\ominus_{298}$)	-151	kJ/mol	[9]
Std. Molar Entropy (S^\ominus_{298})	34.7	J/mol·K	[9]
Heat Capacity (C)	43.6	J/mol·K	[9]

Experimental Protocols for Phase Diagram Determination

The determination of phase equilibria in high-temperature systems like Al-B requires a combination of experimental techniques to identify phases, determine their compositions, and measure transformation temperatures. A typical workflow involves sample preparation, heat treatment, and multi-faceted analysis.


Experimental Methodologies:

- **Alloy Synthesis:** High-purity aluminum and boron powders are precisely weighed and mixed. Alloys are typically synthesized by arc melting in an inert atmosphere (e.g., Argon) or by powder metallurgy routes followed by sintering or hot pressing to ensure homogeneity.[\[4\]](#)[\[6\]](#)
- **Heat Treatment (Annealing):** To achieve equilibrium, the synthesized samples are annealed in a furnace under vacuum or inert gas for extended periods. The temperature and duration depend on the specific phase region being investigated. For instance, establishing solid-state equilibria can require hundreds of hours.[\[14\]](#)[\[15\]](#)
- **Quenching:** Following annealing, samples are rapidly cooled (quenched) in water, brine, or liquid nitrogen. This process preserves the high-temperature phase constitution for subsequent room-temperature analysis.[\[6\]](#)[\[15\]](#)
- **Thermal Analysis:** Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) is used to detect the temperatures of phase transformations (e.g., eutectic, peritectic,

melting). This is achieved by monitoring the heat effects in the sample during controlled heating and cooling cycles.[14][15]

- Microstructural and Compositional Analysis: Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) is employed to observe the microstructure of the quenched samples. This allows for the identification of the number of phases present, their morphology, and their respective chemical compositions.[15][16]
- Phase Identification: X-Ray Diffraction (XRD) is the primary technique used to identify the crystal structures of the phases present in the annealed and quenched samples. The resulting diffraction patterns are compared with crystallographic databases to confirm the identity of phases like AlB_2 and AlB_{12} .[15][17]

By combining the results from these techniques for a range of alloy compositions, the phase boundaries and invariant reaction points of the phase diagram can be accurately constructed.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Aluminium dodecaboride - Wikipedia [en.wikipedia.org]
- 3. nanotrun.com [nanotrun.com]

- 4. nanotrun.com [nanotrun.com]
- 5. Al-B (Aluminum-Boron) - ProQuest [proquest.com]
- 6. arxiv.org [arxiv.org]
- 7. dl.asminternational.org [dl.asminternational.org]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. Aluminium diboride - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Phase equilibria in the aluminum-boron system]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083806#phase-equilibria-in-the-aluminum-boron-system>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com